molecular formula C4H9OSn B1276338 Monobutyltin oxide CAS No. 51590-67-1

Monobutyltin oxide

Cat. No.: B1276338
CAS No.: 51590-67-1
M. Wt: 191.82 g/mol
InChI Key: BVFSYZFXJYAPQJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Monobutyltin oxide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins to facilitate esterification and transesterification reactions. The compound’s catalytic properties enable it to shorten reaction times and reduce energy consumption. This compound is known to interact with polyhydric alcohols, preventing their oxidative decomposition and dehydration . This interaction is crucial in maintaining the integrity of the final product in industrial processes.

Cellular Effects

This compound has been observed to influence cellular processes, particularly in its role as a catalyst. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to reduce reaction times and energy consumption can lead to more efficient cellular metabolism. Additionally, this compound’s interactions with polyhydric alcohols can impact cellular processes by preventing oxidative stress and maintaining cellular integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst by facilitating the conversion of functional groups during chemical reactions. The compound’s ability to reduce undesirable side reactions, such as dehydration and oxidative decomposition, is attributed to its interaction with polyhydric alcohols . These interactions help maintain the stability and quality of the final product in industrial applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a shelf life of at least six months when stored in its original sealed packaging . Over time, this compound continues to maintain its catalytic properties, ensuring consistent performance in chemical reactions. Long-term studies have shown that the compound remains effective in reducing reaction times and energy consumption, even after extended periods of storage .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate chemical reactions without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s catalytic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The compound interacts with enzymes and cofactors to facilitate these reactions, ensuring efficient conversion of substrates into desired products . Its role in preventing oxidative decomposition and dehydration further supports its involvement in maintaining metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility in bases and mineral acids enable it to be effectively transported to target sites . Its distribution within cells ensures that it can interact with specific biomolecules to facilitate chemical reactions and maintain cellular integrity.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it can exert its catalytic effects . This localization is crucial for maintaining the efficiency and effectiveness of chemical reactions within cells, ensuring that this compound can interact with the necessary biomolecules to facilitate desired outcomes.

Chemical Reactions Analysis

Monobutyltin oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions but often include various tin oxides and hydroxides .

Scientific Research Applications

Monobutyltin oxide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Monobutyltin oxide is unique among organotin compounds due to its specific catalytic properties and stability. Similar compounds include:

This compound stands out due to its balance of catalytic efficiency, stability, and lower toxicity compared to other organotin compounds .

Properties

InChI

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSYZFXJYAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51590-67-1
Record name Stannane, butyloxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butyloxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyloxostannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?

A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].

Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?

A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.

Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?

A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.

Q4: Can you provide an example of a specific application for an MBTO-derived compound?

A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).

Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?

A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].

Q6: Are there any environmental concerns associated with using MBTO?

A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.

Q7: How does MBTO contribute to the development of UV-curable ink Braille?

A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.

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